molecular formula C2H8Cl2N4S B12660252 Thiodiformamidinium dichloride CAS No. 29510-13-2

Thiodiformamidinium dichloride

Cat. No.: B12660252
CAS No.: 29510-13-2
M. Wt: 191.08 g/mol
InChI Key: RSLZKBYINUAHLM-UHFFFAOYSA-N
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Description

Thiodiformamidinium dichloride (systematic name: carbamimidoyldisulfanylmethanimidamide dihydrochloride) is a sulfur-containing formamidine derivative characterized by a disulfide (-S-S-) bridge linking two formamidine groups, with two hydrochloride counterions . Its molecular formula is C₂H₈N₄S₂·2HCl, and it is commonly used as a reagent in organic synthesis, particularly in nucleophilic addition and coupling reactions . Synonyms include Dithioformamidine dihydrochloride, Formamidine disulfide dihydrochloride, and Dithiourea dihydrochloride, reflecting its structural and functional versatility .

Properties

CAS No.

29510-13-2

Molecular Formula

C2H8Cl2N4S

Molecular Weight

191.08 g/mol

IUPAC Name

[amino-[amino(azaniumylidene)methyl]sulfanylmethylidene]azanium;dichloride

InChI

InChI=1S/C2H6N4S.2ClH/c3-1(4)7-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H

InChI Key

RSLZKBYINUAHLM-UHFFFAOYSA-N

Canonical SMILES

C(=[NH2+])(N)SC(=[NH2+])N.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiodiformamidinium dichloride can be synthesized through the reaction of thiourea with hydrochloric acid. The reaction typically involves dissolving thiourea in water and then adding hydrochloric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows:

CS(NH₂)₂+2HClC₂H₈Cl₂N₄S\text{CS(NH₂)₂} + 2\text{HCl} \rightarrow \text{C₂H₈Cl₂N₄S} CS(NH₂)₂+2HCl→C₂H₈Cl₂N₄S

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Thiodiformamidinium dichloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different sulfur-containing compounds.

    Reduction: It can be reduced to form simpler thiourea derivatives.

    Substitution: It can participate in substitution reactions where the chloride ions are replaced by other anions or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield simpler thiourea compounds.

Scientific Research Applications

Thiodiformamidinium dichloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical syntheses and reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of thiodiformamidinium dichloride involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its thiourea groups can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The exact pathways and targets depend on the specific application and conditions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Chemical Formula Structural Features Applications Synthesis Method Key Differences
This compound C₂H₈N₄S₂·2HCl Disulfide-linked formamidine groups + HCl Organic synthesis intermediate, redox studies Suzuki coupling, nucleophilic addition Unique disulfide bridge; dual HCl counterions
Paraquat Dichloride C₁₂H₁₄Cl₂N₂ Bipyridinium dichloride Herbicide, redox-active agent Condensation of pyridine derivatives Lacks sulfur; bipyridinium structure
Diquat Dibromide C₁₂H₁₂Br₂N₂ Bipyridinium dibromide Herbicide, desiccant Similar to Paraquat Bromide counterions; no disulfide
1,2-Dichloroethane C₂H₄Cl₂ Halogenated alkane Solvent in synthesis Industrial chlorination of ethylene Non-ionic; simple alkane structure
Didecyldimonium chloride C₂₂H₄₈NCl Quaternary ammonium compound Surfactant, disinfectant Alkylation of long-chain amines Single chloride; no sulfur or nitrogen-rich backbone

Structural and Functional Insights

This compound vs. Bipyridinium Salts (Paraquat/Diquat):

  • Structural Differences: this compound features a disulfide bridge between formamidine groups, whereas Paraquat and Diquat are bipyridinium salts with aromatic nitrogen centers. The disulfide in Thiodiformamidinium enhances its redox activity, enabling applications in electron-transfer reactions . In contrast, Paraquat’s herbicidal activity arises from its ability to generate reactive oxygen species in plants .
  • Counterion Impact: Thiodiformamidinium’s dual HCl counterions improve solubility in polar solvents, critical for its role in synthesis . Paraquat and Diquat use chloride or bromide ions, which influence their environmental persistence and toxicity .

Comparison with 1,2-Dichloroethane: While 1,2-dichloroethane (EDC) is a solvent used in Thiodiformamidinium synthesis , it lacks functional groups for chemical reactivity. EDC’s high volatility and carcinogenicity contrast with Thiodiformamidinium’s stability and role as a synthetic building block .

Quaternary Ammonium Compounds (e.g., Didecyldimonium chloride):

  • Didecyldimonium chloride’s long alkyl chains and single chloride ion make it a surfactant, whereas Thiodiformamidinium’s nitrogen-rich backbone supports coordination chemistry and catalysis .

Biological Activity

Thiodiformamidinium dichloride is a chemical compound that has garnered interest in various fields, particularly in biology and medicine. Its structure suggests potential reactivity and interaction with biological molecules, which could lead to significant biological activities.

Chemical Structure and Properties

  • Chemical Formula : C₄H₈Cl₂N₂S
  • Molecular Weight : 195.09 g/mol
  • IUPAC Name : this compound

The presence of sulfur in its structure may confer unique properties that affect its biological activity, such as its ability to form bonds with various biomolecules.

This compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : It can potentially inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound may also possess this ability.
  • Cellular Interaction : The compound may interact with cellular membranes or proteins, altering their function and leading to various biological effects.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has indicated that compounds related to this compound demonstrate significant antimicrobial activity against various pathogens. For instance, studies have shown that similar thioamides can inhibit bacterial growth by disrupting cell wall synthesis.
  • Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated that the compound could induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent.
  • Toxicological Assessments : Toxicity studies are crucial for evaluating the safety profile of this compound. Preliminary data suggest moderate toxicity levels, necessitating further investigation to determine safe dosage ranges for therapeutic applications.

Comparative Analysis

Property/ActivityThis compoundSimilar Compounds
Antimicrobial ActivityPotentially effectiveYes (e.g., thioamides)
CytotoxicityModerate in certain cell linesVaries (some are potent)
Enzyme InhibitionPossibleYes
ToxicityModerateVaries

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